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Introduction
The EC1167 linker is a critical component of the small molecule-drug conjugate (SMDC)

EC1169, a promising therapeutic agent targeting Prostate-Specific Membrane Antigen (PSMA).

EC1169 is designed for the treatment of recurrent metastatic, castration-resistant prostate

cancer (mCRPC). This technical guide provides a comprehensive overview of the EC1167
linker, including its structure, mechanism of action, and the experimental data supporting its

use in the targeted delivery of the potent cytotoxic agent, tubulysin B hydrazide (TubBH).

EC1169 is a water-soluble SMDC that utilizes the EC1167 linker to connect a PSMA-targeting

ligand to the tubulysin B payload.[1][2] The design of the EC1167 linker is pivotal to the

success of EC1169, ensuring stability in systemic circulation and facilitating the specific release

of the cytotoxic payload within PSMA-expressing tumor cells.[2]

Core Components of EC1169
The SMDC EC1169 is comprised of three key components:

Targeting Moiety: A high-affinity ligand that specifically binds to PSMA, a protein highly

overexpressed on the surface of prostate cancer cells.
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Linker (EC1167): A stable, enzyme-cleavable linker that connects the targeting moiety to the

cytotoxic payload.

Payload: Tubulysin B hydrazide (TubBH), a potent microtubule-destabilizing agent that

induces cell cycle arrest and apoptosis.

EC1167 Linker: Structure and Properties
The EC1167 linker is a hydrophilic, enzyme-cleavable linker. Its chemical formula is

C33H45N7O17S, with a molecular weight of 843.81 g/mol .[3]

Chemical Structure of EC1167 Hydrochloride:

While a definitive, publicly available diagram of the precise chemical structure of the EC1167
linker is not available, the SMILES (Simplified Molecular-Input Line-Entry System) notation for

its hydrochloride salt provides insight into its composition: SC--INVALID-LINK--=O)NC(--

INVALID-LINK--=O)NC(--INVALID-LINK--=O)NC(CC1=CC=C(CNC(NCCCC--INVALID-LINK--

=O)NC(N--INVALID-LINK--=O)CCC(O)=O)=O)=O)C=C1)=O)=O)=O.Cl.[4] This structure

suggests a peptide-based linker containing multiple amino acid residues, which would be

consistent with an enzyme-cleavable design.

Mechanism of Action of the EC1167 Linker in
EC1169
The mechanism of action of the EC1167 linker is integral to the targeted delivery and

therapeutic efficacy of EC1169. The process can be summarized in the following steps:

Targeting and Binding: The PSMA-targeting ligand of EC1169 binds with high affinity to

PSMA expressed on the surface of prostate cancer cells.

Internalization: Upon binding, the entire EC1169 conjugate is internalized into the cancer cell

via endocytosis.

Enzymatic Cleavage: Within the intracellular environment of the tumor cell, specific enzymes

recognize and cleave the EC1167 linker.[2] This enzymatic cleavage is a critical step that

releases the active tubulysin B hydrazide payload.
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Payload-Induced Cytotoxicity: Once liberated, TubBH binds to tubulin, inhibiting microtubule

polymerization. This disruption of the microtubule network leads to cell cycle arrest in the

G2/M phase and ultimately induces apoptosis in the cancer cell.[2]

The stability of the EC1167 linker in the systemic circulation is crucial to minimize off-target

toxicity. The linker is designed to remain intact in the bloodstream and only undergo cleavage

under the specific enzymatic conditions present within the target cancer cells.[2]

Preclinical and Clinical Data
The efficacy and safety of EC1169, and by extension the performance of the EC1167 linker,

have been evaluated in preclinical and clinical studies.

Preclinical Studies
In preclinical xenograft models using PSMA-positive human prostate cancer cells, EC1169

demonstrated potent antitumor activity, leading to complete tumor remissions and cures.[1]

This targeted efficacy highlights the ability of the EC1167 linker to effectively deliver the

cytotoxic payload to the tumor site.

Clinical Trials
A Phase 1 clinical trial (NCT02202447) was conducted to evaluate the safety, tolerability, and

preliminary efficacy of EC1169 in patients with mCRPC. The study demonstrated that EC1169

was well-tolerated, and there was evidence of anti-tumor activity in both taxane-naïve and

taxane-exposed patients.[5][6] These findings support the viability of the PSMA-targeted

therapeutic strategy employing the EC1167 linker.

Table 1: Summary of EC1169 Phase 1 Clinical Trial Data
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Parameter Finding Reference

Recommended Phase 2 Dose

6.5 mg/m² administered as an

IV bolus on days 1 and 8 of a

21-day cycle

[5]

Tolerability

Well-tolerated with most

treatment-related adverse

events being Grade 1 and 2

[5]

Efficacy

Evidence of anti-tumor activity,

including stable disease and a

confirmed partial response in

some patients

[6]

Experimental Protocols
Detailed experimental protocols are essential for the characterization and validation of ADCs

and their linkers. Below are generalized protocols based on standard methodologies used in

the field.

In Vitro Cytotoxicity Assay
This assay is used to determine the potency of the ADC against cancer cell lines.

Cell Culture: Culture PSMA-positive (e.g., LNCaP) and PSMA-negative (e.g., PC-3) cancer

cells in appropriate media.

Treatment: Seed cells in 96-well plates and treat with serial dilutions of EC1169, free TubBH,

and a non-targeting control conjugate.

Incubation: Incubate the cells for a specified period (e.g., 72 hours).

Viability Assessment: Measure cell viability using a standard method such as the MTT or

CellTiter-Glo assay.

Data Analysis: Calculate the IC50 (half-maximal inhibitory concentration) values to determine

the potency and specificity of the conjugate.
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In Vivo Xenograft Model
This model is used to evaluate the anti-tumor efficacy of the ADC in a living organism.

Animal Model: Use immunodeficient mice (e.g., nude or SCID).

Tumor Implantation: Subcutaneously implant PSMA-positive human prostate cancer cells

(e.g., LNCaP) into the flanks of the mice.

Treatment: Once tumors reach a specified size, randomize the mice into treatment groups

and administer EC1169, vehicle control, and other relevant control agents intravenously.

Monitoring: Monitor tumor volume and body weight of the mice regularly.

Endpoint: At the end of the study, euthanize the mice and excise the tumors for further

analysis.

Linker Stability Assay
This assay assesses the stability of the ADC linker in plasma.

Incubation: Incubate EC1169 in human plasma at 37°C for various time points.

Sample Preparation: At each time point, precipitate plasma proteins and extract the ADC.

Analysis: Analyze the samples using techniques such as LC-MS/MS to quantify the amount

of intact ADC and any released payload.

Half-life Calculation: Determine the half-life of the ADC in plasma to assess linker stability.

Visualizations
Signaling Pathway of EC1169 Action
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Caption: Mechanism of action of the PSMA-targeted SMDC EC1169.

Experimental Workflow for In Vivo Efficacy Study
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Caption: Workflow for a typical in vivo xenograft study of EC1169.
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Conclusion
The EC1167 linker is a sophisticated and essential component of the SMDC EC1169, enabling

the targeted delivery of a highly potent cytotoxic agent to PSMA-expressing prostate cancer

cells. Its enzyme-cleavable design ensures stability in circulation while allowing for efficient

payload release within the target cells. Preclinical and early clinical data for EC1169 have

demonstrated a promising safety and efficacy profile, underscoring the potential of this linker

technology in the development of next-generation targeted cancer therapies. Further research

and clinical development will continue to elucidate the full therapeutic potential of ADCs and

SMDCs utilizing advanced linker technologies like EC1167.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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